molecular formula C14H17NO2S B13526557 (R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate

Cat. No.: B13526557
M. Wt: 263.36 g/mol
InChI Key: QCPIKBRIRASDSL-GFCCVEGCSA-N
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Description

®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate typically involves the reaction of ®-tert-Butyl 2-amino-3-phenylpropanoate with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

(R)-tert-Butyl 2-amino-3-phenylpropanoate+CSCl2(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate+HCl\text{(R)-tert-Butyl 2-amino-3-phenylpropanoate} + \text{CSCl}_2 \rightarrow \text{(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate} + \text{HCl} (R)-tert-Butyl 2-amino-3-phenylpropanoate+CSCl2​→(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate+HCl

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.

    Cycloaddition: Reactions are often performed in the presence of a catalyst such as a Lewis acid, under mild heating conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Chemistry

In organic synthesis, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a versatile intermediate in the preparation of complex molecules.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its ability to form stable thiourea and carbamate derivatives makes it useful in the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups on proteins and other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the activity of enzymes and receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    tert-Butyl 2-isothiocyanato-3-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of a bulky tert-butyl ester group. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1

InChI Key

QCPIKBRIRASDSL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S

Origin of Product

United States

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